molecular formula C31H35N5O4 B11174967 2-{1-[(4-benzylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-(4-phenoxyphenyl)acetamide

2-{1-[(4-benzylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-(4-phenoxyphenyl)acetamide

Cat. No.: B11174967
M. Wt: 541.6 g/mol
InChI Key: IWWDWGFUIDEIHJ-UHFFFAOYSA-N
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Description

2-{1-[(4-benzylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-(4-phenoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring, a benzyl group, and a phenoxyphenyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(4-benzylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-(4-phenoxyphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-benzylpiperazine, followed by acetylation and subsequent reactions to introduce the oxopiperazine and phenoxyphenyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(4-benzylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-{1-[(4-benzylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-(4-phenoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a ligand in biochemical assays or as a probe in molecular biology studies.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{1-[(4-benzylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and compounds with benzyl or phenoxyphenyl groups. Examples include:

  • 1-benzylpiperazine
  • 4-phenoxyphenylacetamide
  • N-(4-benzylpiperazin-1-yl)acetamide

Uniqueness

What sets 2-{1-[(4-benzylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-(4-phenoxyphenyl)acetamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C31H35N5O4

Molecular Weight

541.6 g/mol

IUPAC Name

2-[1-[2-(4-benzylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl]-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C31H35N5O4/c37-29(33-25-11-13-27(14-12-25)40-26-9-5-2-6-10-26)21-28-31(39)32-15-16-36(28)30(38)23-35-19-17-34(18-20-35)22-24-7-3-1-4-8-24/h1-14,28H,15-23H2,(H,32,39)(H,33,37)

InChI Key

IWWDWGFUIDEIHJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)CN4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

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